Benzo[d]thiazol-2-ylmethyl 4-benzoylbenzoate
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Overview
Description
Benzo[d]thiazol-2-ylmethyl 4-benzoylbenzoate is a fascinating chemical compound that exhibits diverse applications in scientific research. Its unique structure and properties make it an excellent candidate for exploring new fields in materials science, drug discovery, and organic synthesis.
Mechanism of Action
Target of Action
Thiazole derivatives, which include this compound, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives are known to interact with their targets in a variety of ways, leading to changes in cellular processes . For instance, some thiazole derivatives have been found to inhibit neuronal nitric oxide synthase (nNOS), which plays a role in oxidative and nitrosative stress associated with neuronal loss in various neurological disorders .
Biochemical Pathways
Thiazole derivatives have been associated with a variety of biochemical pathways due to their diverse biological activities . For example, some thiazole derivatives have been found to affect the synthesis of neurotransmitters such as acetylcholine, which plays a crucial role in the normal functioning of the nervous system .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could potentially influence the bioavailability of Benzo[d]thiazol-2-ylmethyl 4-benzoylbenzoate.
Result of Action
Thiazole derivatives have been associated with a variety of effects due to their diverse biological activities . For instance, some thiazole derivatives have been found to exhibit neuroprotective effects in models of Parkinson’s disease .
Action Environment
The synthesis of thiazole derivatives can be achieved through various synthetic pathways including diazo-coupling, knoevenagel condensation, biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc . These synthetic methods could potentially influence the compound’s action and stability.
Preparation Methods
The synthesis of Benzo[d]thiazol-2-ylmethyl 4-benzoylbenzoate involves various synthetic routes and reaction conditions. One common method is the coupling of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid, followed by treatment with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride . The purity of the synthesized compounds is judged by their C, H, and N analysis, and the structure is analyzed based on IR, 1H, 13C NMR, and mass spectral data .
Chemical Reactions Analysis
Benzo[d]thiazol-2-ylmethyl 4-benzoylbenzoate undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions . Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Benzo[d]thiazol-2-ylmethyl 4-benzoylbenzoate has a wide range of scientific research applications. It is used in materials science, drug discovery, and organic synthesis. In medicinal chemistry, benzothiazole derivatives are known for their highly pharmaceutical and biological activity, including anti-cancer, anti-bacterial, anti-tuberculosis, anti-diabetic, anthelmintic, anti-tumor, anti-viral, anti-oxidant, anti-inflammatory, anti-glutamate, anti-parkinsonism, anticonvulsant, muscle relaxant activities, and neuroprotective properties .
Comparison with Similar Compounds
Benzo[d]thiazol-2-ylmethyl 4-benzoylbenzoate can be compared with other similar compounds, such as sulfathiazole, Ritonavir, Abafungin, Bleomycine, and Tiazofurin . These compounds share the thiazole ring structure and exhibit diverse biological activities, including antimicrobial, antiretroviral, antifungal, antineoplastic, and cytotoxic properties . The uniqueness of this compound lies in its specific applications and the combination of functional groups that contribute to its distinct properties.
Properties
IUPAC Name |
1,3-benzothiazol-2-ylmethyl 4-benzoylbenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15NO3S/c24-21(15-6-2-1-3-7-15)16-10-12-17(13-11-16)22(25)26-14-20-23-18-8-4-5-9-19(18)27-20/h1-13H,14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKSNIUYTJPMGLE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C(=O)OCC3=NC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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